CO2 Capture Kinetics: DMEDA vs. Piperazine
In post-combustion CO2 capture, the kinetic performance of N,N-dimethylethylenediamine (DMEDA) was directly compared to piperazine (PZ), a benchmark diamine. At high pH (>9.0), the rate constant for the formation of monocarbamic acid from DMEDA and CO2(aq) was determined to be 6.99 × 10³ M⁻¹·s⁻¹ [1]. Crucially, the study concluded that despite DMEDA's larger basicity, the superior kinetic performance of piperazine above its predicted Brønsted reactivity was not observed for DMEDA [1]. This indicates that for applications demanding the highest reaction rates with CO2, piperazine remains kinetically superior, while DMEDA offers a different reactivity profile that may be advantageous in specific process conditions where slower, more controlled kinetics are desired.
| Evidence Dimension | Rate constant for reaction with CO2(aq) at high pH (>9.0) |
|---|---|
| Target Compound Data | k7 = 6.99 × 10³ M⁻¹·s⁻¹ |
| Comparator Or Baseline | Piperazine (PZ) - quantitative rate constant not provided, but performance characterized as 'superior kinetic performance' |
| Quantified Difference | DMEDA does not exhibit the same enhanced kinetic performance as PZ above its predicted Brønsted reactivity. |
| Conditions | Stopped-flow spectrophotometric kinetic measurements, 25.0 °C, pH > 9.0 |
Why This Matters
This data is critical for selecting the appropriate amine for CO2 capture processes, as the reaction rate directly impacts absorber size and capital costs.
- [1] University of Newcastle. (2018). Insights into the Chemical Mechanism for CO2(aq) and H+ in Aqueous Diamine Solutions. Environmental Science & Technology, 52(2), 916-926. View Source
